5-Bromo-4-phenyl-1,3-thiazol-2-amine

Organic Synthesis Process Chemistry Route Scouting

5-Bromo-4-phenyl-1,3-thiazol-2-amine (CAS 61954-82-3) is a heterocyclic building block featuring a 2-aminothiazole core substituted at the C4 position with a phenyl ring and at the C5 position with a bromine atom. With a molecular weight of 255.14 g/mol, a melting point of 107–108 °C, and a predicted density of 1.636 g/cm³, this compound serves as a pivotal intermediate in medicinal chemistry programs targeting kinase inhibitors and antimicrobial agents due to its strategically positioned bromine handle for cross-coupling diversification.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 61954-82-3
Cat. No. B1610532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-phenyl-1,3-thiazol-2-amine
CAS61954-82-3
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)N)Br
InChIInChI=1S/C9H7BrN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12)
InChIKeyONHYSHQEAKQAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-phenyl-1,3-thiazol-2-amine (CAS 61954-82-3): Core Properties and Procurement Significance


5-Bromo-4-phenyl-1,3-thiazol-2-amine (CAS 61954-82-3) is a heterocyclic building block featuring a 2-aminothiazole core substituted at the C4 position with a phenyl ring and at the C5 position with a bromine atom [1]. With a molecular weight of 255.14 g/mol, a melting point of 107–108 °C, and a predicted density of 1.636 g/cm³, this compound serves as a pivotal intermediate in medicinal chemistry programs targeting kinase inhibitors and antimicrobial agents due to its strategically positioned bromine handle for cross-coupling diversification [2].

Why 5-Bromo-4-phenyl-1,3-thiazol-2-amine Cannot Be Interchanged with Non-Halogenated or 5-Chloro Analogs in Drug Discovery


Generic substitution among 2-aminothiazole analogs is not feasible due to the critical role the C5 halogen plays in both biological target engagement and synthetic elaboration. In a class-level comparison of antiparasitic 2-amino-4-arylthiazole derivatives, the N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold demonstrated significantly higher bioactivity than non-brominated analogs, with the most potent derivative achieving an IC₅₀ of 0.39 µM against Giardia intestinalis—more than 20-fold more potent than the standard drug metronidazole [1]. Furthermore, the C5 bromine atom is essential for chemical diversification via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), a reactivity profile that chloro analogs (with higher bond dissociation energy) and fluoro/methyl analogs cannot replicate with comparable efficiency, directly impacting the compound’s value as a key intermediate for structure-activity relationship (SAR) exploration [2].

Quantitative Differentiation Evidence for 5-Bromo-4-phenyl-1,3-thiazol-2-amine (CAS 61954-82-3)


Synthetic Route Efficiency: 96% Yield from 2-Amino-4-phenylthiazole vs. 53% from 2-Bromoacetophenone

When procuring this intermediate for scale-up, the route choice critically impacts cost and efficiency. The direct bromination of 2-amino-4-phenylthiazole using N-bromosuccinimide (NBS) delivers the target compound in approximately 96% yield, providing a near-quantitative conversion . In contrast, the alternative condensation route starting from 2-bromoacetophenone yields approximately 53%, rendering it economically unfavorable for larger-scale procurement and synthesis . This nearly two-fold difference in atom economy directly influences the cost per gram for research programs synthesizing diverse libraries.

Organic Synthesis Process Chemistry Route Scouting

Reactivity Advantage: C5 Bromine Enables Sonogashira Coupling Not Accessible with Non-Halogenated Analog

The C5 bromine atom serves as a crucial synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification into complex architectures. This compound has been explicitly demonstrated to participate in Sonogashira coupling reactions to generate N-(5-alkynyl-4-arylthiazol-2-yl) derivatives [1]. The non-halogenated parent compound, 4-phenyl-1,3-thiazol-2-amine (CAS 56758-65-9), lacks this reactivity entirely, making the brominated derivative the mandatory starting material for any SAR program requiring C5 modification. While the 5-iodo analog (CAS not directly commercialized at scale) may offer similar coupling potential, the C–Br bond provides an optimal balance of reactivity and stability compared to the more labile C–I bond.

Medicinal Chemistry Cross-Coupling Chemical Diversification

Anti-Giardial Potency: Brominated Thiazole Scaffold Delivers 20-Fold Improvement over Metronidazole Control

Class-level quantitative evidence demonstrates that bromination at the C5 position is critical for anti-giardial activity. In a series of 2-amino-4-arylthiazole derivatives, the N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold consistently showed high bioactivity. The most potent compound 6e achieved an IC₅₀ of 0.39 µM against Giardia intestinalis, representing a >20-fold increase in potency compared to metronidazole (IC₅₀ approximately 8 µM in this assay system), while compound 6b achieved an IC₅₀ of 0.87 µM [1]. Non-brominated analogs in the same set of 50 compounds exhibited uniformly lower activity, confirming that the C5 bromine is a key driver of target engagement. Selectivity indices of 139 (6e) and 52.3 (6b) further confirm low mammalian cytotoxicity, a feature critical for advancing leads [1].

Anti-parasitic Drug Discovery Giardia intestinalis SAR Analysis

Critical Intermediate for Orally Active TRPV4 Inhibitors: Industrial-Scale Synthetic Utility

The compound is an indispensable intermediate in the patent-backed synthesis of a novel, orally active TRPV4 inhibitor developed by Astellas Pharma [1]. The synthetic route proceeds via NBS-mediated bromination of the commercially available 2-aminothiazole core to install the C5 bromine, followed by nucleophilic displacement with N-methylpiperazine to generate 5-(4-methylpiperazin-1-yl)-4-phenyl-1,3-thiazol-2-amine (compound 10) in 80% yield over the two-step sequence [1]. This demonstrates industrial-scale synthetic tractability (starting from 10.0 g scale) and the critical role the bromine atom plays as a leaving group in subsequent functionalization. Without CAS 61954-82-3, this entire lead optimization pathway is blocked.

Ion Channel Drug Discovery TRPV4 Inhibitor Scale-up Chemistry

High-Value Application Scenarios for 5-Bromo-4-phenyl-1,3-thiazol-2-amine (CAS 61954-82-3)


Anti-Parasitic Lead Optimization: Core Scaffold for High-Potency Anti-Giardial Agents

Procurement of CAS 61954-82-3 is essential for research groups building upon the published anti-giardial SAR. The N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold has demonstrated IC₅₀ values as low as 0.39 µM with selectivity indices exceeding 130, making it a validated starting point for hit-to-lead optimization for neglected tropical diseases [1]. The C5 bromine is required for this potency profile; non-halogenated analogs lack comparable activity.

TRPV4-Targeted Drug Discovery: Replicating Astellas Pharma's Lead Optimization Pathway

Medicinal chemistry teams developing ion channel modulators should procure this specific compound to replicate or expand upon the published TRPV4 inhibitor series. The compound serves as the immediate precursor to 5-(4-methylpiperazin-1-yl)-4-phenyl-1,3-thiazol-2-amine, a key intermediate produced on gram scale that leads to an orally active clinical candidate [1]. Sourcing alternatives without the C5 bromine would necessitate a complete redesign of the synthetic strategy.

Library Synthesis via Palladium-Catalyzed Cross-Coupling: C5 Diversification Hub

For medicinal chemistry CROs and academic labs constructing focused thiazole libraries, this compound offers a modular entry point for Sonogashira, Suzuki, and Buchwald-Hartwig couplings at the C5 position [1]. Its reactivity profile enables rapid generation of diverse 5-substituted analogs, a capability entirely absent in the non-brominated parent compound. The high-yielding bromination route (96%) ensures cost-effective library expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-phenyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.